molecular formula C17H20N4O3 B2688029 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797718-05-8

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2688029
CAS No.: 1797718-05-8
M. Wt: 328.372
InChI Key: NUMLOAITACWJOR-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic compound featuring a benzamide core linked to a 4-morpholino pyrimidine group. This structural motif is found in small molecules designed to investigate oncogenic pathways. Compounds incorporating pyrimidine and morpholine subunits are frequently explored in medicinal chemistry for their potential to inhibit protein kinases, which are key targets in cancer research . For instance, research on analogous 2,4-dianilinopyrimidine structures has demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cell adhesion, migration, and survival in various malignancies . Inhibition of FAK can induce apoptosis (programmed cell death), disrupt cell cycle progression, and reduce cancer cell migration . The morpholine ring often contributes to solubility and molecular interactions, while the pyrimidine core can facilitate binding to the hinge region of kinase ATP-binding sites . This makes this compound a compound of interest for further investigation in biochemical and cellular assays to elucidate its specific molecular targets and antitumor efficacy.

Properties

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-2-4-13(14)17(22)19-12-15-18-7-6-16(20-15)21-8-10-24-11-9-21/h2-7H,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLOAITACWJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 2-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The morpholinopyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide.

    Reduction: Formation of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has been investigated for its potential as an anti-inflammatory agent . It exhibits the ability to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) . This inhibition suggests its utility in treating inflammation-related disorders.

The compound has shown promising results in various biological assays:

  • Anti-inflammatory Activity : In vitro studies indicate that it can significantly reduce the expression of iNOS and COX-2, key enzymes involved in inflammatory responses .
  • Antiviral Properties : Similar benzamide derivatives have demonstrated antiviral activity against hepatitis B virus (HBV), with an IC50 value of approximately 1.99 µM .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can be beneficial for mitigating oxidative stress in biological systems .

Target Enzymes

The primary targets of this compound are:

  • Inducible Nitric Oxide Synthase (iNOS) : Involved in the production of nitric oxide during inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : An enzyme that plays a significant role in the inflammatory process.

Mode of Action

The compound binds to the active sites of iNOS and COX-2, inhibiting their activity. This results in a decrease in pro-inflammatory mediators, contributing to its anti-inflammatory effects .

Comparative Efficacy

To better understand the efficacy of this compound, it can be compared with similar compounds:

Compound NameTarget DiseaseIC50 (µM)Reference
This compoundHBV1.99
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideHBV1.99
PLK4 InhibitorsCancerVaries

Anti-HBV Activity

A study examining similar benzamide derivatives reported significant antiviral activity against HBV, suggesting that structural modifications can enhance efficacy. The findings indicate that this class of compounds could be developed further for antiviral therapies .

Cancer Treatment Potential

Research has indicated that compounds structurally related to this compound may inhibit specific kinases involved in cell proliferation pathways. This suggests potential applications in cancer therapy, where targeting these pathways could result in reduced tumor growth .

Toxicity and Pharmacokinetics

Initial assessments indicate that derivatives related to this compound exhibit low acute toxicity levels in animal models. Pharmacokinetic studies are essential for determining bioavailability and metabolic stability, which are crucial for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide and related benzamide derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound (Target Compound) Not provided 2-methoxybenzamide; 4-morpholinopyrimidin-2-ylmethyl Hypothesized enzyme inhibition (e.g., kinase or HDAC targets) N/A
EPZ011989 (EZH2 inhibitor) Not provided 3-morpholinoprop-1-yn-1-yl; ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl) Potent EZH2 inhibition (anti-cancer activity)
Mocetinostat (MGCD0103) 558.27 4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl]benzamide; dihydrobromide HDAC inhibition (anti-cancer activity)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Not provided Thieno[2,3-d]pyrimidine; trifluoromethylphenoxy Anti-microbial activity (gram-positive and gram-negative bacteria)
Flecainide impurity: 2,5-bis(trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide Not provided Trifluoroethoxy; 4-methylpiperidine Cardiac sodium channel modulation (undesired impurity in Flecainide synthesis)
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide Not provided Imidazo[1,5-a]pyrazine; but-2-ynoyl-pyrrolidine BTK inhibition (anti-inflammatory, anti-cancer applications)

Key Observations:

Structural Diversity: The target compound’s morpholinopyrimidine group differentiates it from analogs like Mocetinostat (pyridine-pyrimidine hybrid) and EPZ011989 (cyclohexyl-morpholine system). This substitution may influence target selectivity, particularly in kinase or epigenetic enzyme inhibition .

Biological Activity: Unlike Mocetinostat, which directly inhibits HDACs, the target compound lacks documented activity data. However, its morpholinopyrimidine moiety is structurally analogous to EPZ011989, a potent EZH2 inhibitor, implying possible epigenetic modulation . The trifluoromethyl and thieno-pyrimidine groups in confer antimicrobial properties, whereas the target compound’s simpler pyrimidine-morpholine system may prioritize kinase inhibition over broad-spectrum anti-microbial effects.

Synthetic Challenges: The target compound’s methylene-linked pyrimidine-morpholine group may enhance solubility compared to Flecainide’s piperidine-containing impurity . However, synthetic routes for such hybrids (e.g., coupling benzoyl chlorides with aminopyrimidines) require optimization to avoid byproducts, as seen in Flecainide synthesis .

Research Findings and Gaps

  • EPZ011989 Comparison: EPZ011989, an EZH2 inhibitor with a morpholine moiety, demonstrates nanomolar potency in preclinical models .
  • Antimicrobial Potential: Thieno-pyrimidine benzamides in exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli. The target compound’s methoxy group may enhance membrane permeability, but activity against resistant strains remains untested.
  • HDAC vs. Kinase Targets: Mocetinostat’s HDAC inhibition relies on a pyridine-pyrimidine scaffold , whereas the target compound’s morpholinopyrimidine group may favor kinases (e.g., PI3K or mTOR pathways), a hypothesis requiring biochemical assays.

Biological Activity

2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic compound characterized by its unique structural features, including a methoxy group, a morpholinopyrimidine moiety, and a benzamide structure. This compound has garnered attention for its potential anti-inflammatory properties, particularly due to its interactions with key enzymes involved in inflammatory pathways.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H19_{19}N3_{3}O2_{2}, with a molecular weight of approximately 270.32 g/mol. The compound consists of:

  • A benzamide core substituted at the 2-position with a methoxy group.
  • A morpholinopyrimidine group linked via a methylene bridge at the nitrogen atom of the amide.

The primary targets for this compound are:

  • Inducible Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase-2 (COX-2)

Mode of Action

This compound interacts with iNOS and COX-2 by forming hydrophobic interactions at their active sites. This interaction leads to the inhibition of these enzymes, which play crucial roles in the production of pro-inflammatory mediators.

Biochemical Pathways

The inhibition of iNOS and COX-2 affects several biochemical pathways associated with inflammation. Specifically, it results in:

  • A significant reduction in nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS).
  • Decreased expression levels of iNOS and COX-2 mRNA and protein in these cells, as demonstrated through various assays including Western blot analysis.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity:

  • Anti-inflammatory Activity : The compound effectively inhibits NO production at non-cytotoxic concentrations in LPS-stimulated RAW 264.7 macrophage cells.
  • Gene Expression Modulation : It significantly reduces the expression of inflammatory markers, including iNOS and COX-2, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Macrophage Cells : Research demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines and mediators, supporting its role in managing inflammation-related disorders.
  • Molecular Docking Studies : These studies indicated that the compound has a strong binding affinity for the active sites of iNOS and COX-2, further validating its therapeutic potential in inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Metabolism primarily occurs at the TZD ring, which undergoes opening catalyzed by CYP3A4 to yield various derivatives.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique efficacy of this compound:

Compound NameTarget EnzymesAnti-inflammatory ActivityBinding Affinity
This compoundiNOS, COX-2HighStrong
V4iNOS, COX-2ModerateModerate
V8iNOS, COX-2ModerateModerate

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Reacting morpholine with a pyrimidine precursor (e.g., 2-chloropyrimidine) under nucleophilic substitution conditions to introduce the morpholine moiety .

Benzamide Coupling : The methoxybenzamide group is introduced via amide bond formation, often using coupling agents like EDC/HOBt or reacting with activated acyl chlorides .

Intermediate Characterization : Key intermediates are characterized using 1H/13C NMR to confirm regiochemistry, IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and ESI-MS for molecular weight validation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Identifies protons on the morpholine ring (δ 3.6–3.8 ppm) and methoxy group (δ ~3.9 ppm). Aromatic protons in the pyrimidine and benzamide regions appear between δ 7.0–8.5 ppm .
  • 13C NMR : Confirms carbonyl carbons (amide C=O at ~168 ppm) and quaternary carbons in the pyrimidine ring .
  • IR Spectroscopy : Detects amide (1650 cm⁻¹) and methoxy (1250 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

Q. How is the compound's in vitro biological activity assessed in preliminary studies?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans). Serial dilutions in broth are incubated for 18–24 hours to determine growth inhibition .
  • Antioxidant Potential : Evaluated using DPPH radical scavenging assays , where the compound’s ability to reduce DPPH absorbance (517 nm) is quantified .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like amide bond formation or morpholine substitution .
  • High-Throughput Screening : Machine learning models analyze reaction parameters (solvent, temperature) from literature to recommend optimal conditions, reducing trial-and-error experimentation .
  • Example : ICReDD’s workflow integrates computational predictions with experimental validation, achieving >90% yield in analogous benzamide syntheses .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare replicate data across studies. For example, antimicrobial results showing >20% variability require re-testing under standardized conditions (pH, inoculum size) .
  • Bioassay Reproducibility : Control for solvent effects (DMSO concentrations ≤1%) and use reference standards (e.g., ciprofloxacin for antibacterial assays) .

Q. What strategies are used to determine the compound's mechanism of action at the molecular level?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., bacterial acetyl-CoA carboxylase) using spectrophotometric methods to monitor NADH consumption or product formation .
  • Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., pyrimidine-binding pockets in kinases). PDB structures (e.g., 3HKC) guide hypothesis-driven mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies be designed by modifying substituents?

  • Methodological Answer :
  • Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to assess impacts on bioactivity. For example, trifluoromethyl analogs show enhanced metabolic stability in antimicrobial assays .
  • Morpholine Ring Alternatives : Substitute morpholine with piperazine or thiomorpholine to study solubility and target engagement. Schiff base analogs (e.g., hydroxyl-substituted benzamides) are synthesized via condensation reactions and tested for antioxidant activity .

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